![molecular formula C12H9ClFN3O3 B2531906 N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1351630-22-2](/img/structure/B2531906.png)
N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C12H9ClFN3O3 and its molecular weight is 297.67. The purity is usually 95%.
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Scientific Research Applications
Structural and Activity Relationship Studies
Researchers have explored the structure-activity relationships of compounds related to N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, targeting improvements in oral bioavailability. Modifications at specific positions of the pyrimidine ring have shown to affect activity significantly. The critical nature of the carboxamide group at the 5-position for maintaining activity was highlighted, with modifications leading to a loss of activity when moved to other positions (Palanki et al., 2000).
Antipathogenic Activity
The synthesis of thiourea derivatives incorporating the chloro and fluoro phenyl moieties has been investigated for their antipathogenic properties. These compounds have shown significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, incorporating the tetrahydropyrimidine-5-carboxamide structure, have been synthesized and tested for their cyclooxygenase inhibition properties. These compounds demonstrated promising analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity, analgesic protection, and anti-inflammatory effects comparable to sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Metabolic Studies
Research on the metabolic fate and disposition of compounds structurally related to this compound has utilized 19F-NMR spectroscopy. These studies have provided valuable insights into the metabolic pathways and excretion profiles of potential pharmacological agents, contributing to the selection of candidates for clinical development (Monteagudo et al., 2007).
Electrochemical and Fluorescent Properties
Electroactive polyamides with bis(diphenylamino)-fluorene units, derived from a similar structural framework, have shown remarkable solubility, thermal stability, and reversible electrochromic characteristics. These materials offer potential applications in electrochromic devices and fluorescent modulation, highlighting the versatility of the tetrahydropyrimidine-5-carboxamide scaffold in the development of functional materials (Sun et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme , thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
The compound’s interaction with EGFR disrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . By inhibiting EGFR, the compound can effectively halt these processes and prevent uncontrolled cell growth and mitosis, which lead to cancer .
Pharmacokinetics
For instance, gefitinib, a similar EGFR tyrosine kinase inhibitor, undergoes metabolism at the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and mitosis, leading to the prevention of cancer development . By inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that stimulate cell growth and division .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O3/c1-17-11(19)7(5-15-12(17)20)10(18)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,20)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCFNELDGPVYKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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